molecular formula C16H19N5O B2644236 1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol CAS No. 1241009-16-4

1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol

Cat. No. B2644236
CAS RN: 1241009-16-4
M. Wt: 297.362
InChI Key: WVZYCHNROQRDQK-UHFFFAOYSA-N
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Description

The compound “1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol” is a complex organic molecule. It contains several functional groups including a phenyl group, a propynyl group, a piperazine ring, a methyl group, and a 1,2,3-triazol-4-ol group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The propargyl group can be introduced via N-alkylation with propargyl bromide . The piperazine ring can be introduced via reactions with appropriate precursors .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the propynyl group could participate in Sonogashira cross-coupling reactions . The piperazine ring could undergo various substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a propynyl group could influence its polarity and solubility . The presence of a piperazine ring could influence its basicity .

Future Directions

The future research directions could involve further exploration of the biological activity of this compound and its derivatives . The synthesis of various derivatives by placing electron-withdrawing and electron-donating groups could be explored .

properties

IUPAC Name

1-phenyl-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]triazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-2-8-19-9-11-20(12-10-19)13-15-16(22)17-18-21(15)14-6-4-3-5-7-14/h1,3-7,22H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZYCHNROQRDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=C(N=NN2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol

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